BenchChemオンラインストアへようこそ!

(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate

PI3Kδ inhibition Enzyme assay Fluorescence polarization

Source (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate, a highly differentiated piperidine building block, for your medicinal chemistry and biological research. With a biochemical IC50 of 2.3 nM against PI3Kδ, it enables exploration of novel IP space beyond the idelalisib scaffold. Its balanced LogP (0.98), high Fsp3 (0.533), and negligible CYP3A4 inhibition (IC50 10 µM) make it ideal for constructing focused libraries or studies requiring PK clarity. Secure 98% purity material to ensure reproducible results in cell-based assays (102 nM) and in vivo models. Inquire now.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 1379812-06-2
Cat. No. B1377619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate
CAS1379812-06-2
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CN(CCC1O)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c1-12(17)19-11-14-10-16(8-7-15(14)18)9-13-5-3-2-4-6-13/h2-6,14-15,18H,7-11H2,1H3
InChIKeyVSGFDXSAMDSNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate (CAS 1379812-06-2): A Differentiated Piperidine Scaffold for PI3Kδ-Targeted Research and Custom Synthesis


(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate (CAS 1379812-06-2) is a functionalized piperidine derivative bearing a benzyl group, a secondary alcohol, and an acetate ester at the 3-position. It serves as a versatile synthetic intermediate and has demonstrated measurable biological activity as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. Its unique substitution pattern—specifically the hydroxymethyl acetate moiety at the 3-position—distinguishes it from simpler 4-hydroxypiperidine analogs and may confer distinct pharmacokinetic and selectivity profiles .

Why Generic 1-Benzyl-4-hydroxypiperidine or Simple Piperidine Acetates Cannot Substitute for (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate in Discovery Programs


Although the piperidine core is common to many building blocks, the specific 3-hydroxymethyl acetate substitution pattern of (1-benzyl-4-hydroxypiperidin-3-yl)methyl acetate is critical for its observed biological activity and physicochemical properties . Unlike the parent compound 1-benzyl-4-hydroxypiperidine (CAS 4727-72-4), which is primarily a synthetic intermediate with limited direct biological annotation, this derivative exhibits measurable PI3Kδ inhibition and a distinct lipophilicity profile (LogP ~0.98) that influences solubility and permeability [1][2]. Substituting with a simpler analog or a generic piperidine acetate could result in loss of target engagement, altered metabolic stability, or divergent ADME behavior, ultimately compromising experimental reproducibility and lead optimization outcomes .

Quantitative Comparative Evidence: Why (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate Stands Apart from Structural Analogs and Benchmark PI3Kδ Inhibitors


Biochemical PI3Kδ Inhibition: Potency Within 1-log of Clinical Benchmark Idelalisib

(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate inhibits PI3Kδ with an IC50 of 2.30 nM in a biochemical fluorescence polarization assay, demonstrating potency within the same order of magnitude as the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101; IC50 = 2.5 nM) [1][2]. This suggests the compound can serve as a viable starting point for structure–activity relationship (SAR) campaigns targeting PI3Kδ without requiring a full de novo scaffold redesign.

PI3Kδ inhibition Enzyme assay Fluorescence polarization

Cellular PI3Kδ Target Engagement: Moderate Potency Ideal for Mechanistic Studies and Tool Compound Development

In a cell-based context, (1-benzyl-4-hydroxypiperidin-3-yl)methyl acetate inhibits PI3Kδ-mediated AKT phosphorylation (Ser473) with an IC50 of 102 nM in Ri-1 cells, as measured by electrochemiluminescence [1]. While less potent than idelalisib (cellular IC50 = 2.7 nM [2]), this moderate cellular activity can be advantageous for investigating PI3Kδ signaling dynamics without triggering complete pathway shutdown, allowing more nuanced dissection of downstream effects.

Cell-based assay AKT phosphorylation Electrochemiluminescence

Negligible CYP3A4 Inhibition: Reduced Drug–Drug Interaction Risk Compared to Clinical PI3Kδ Inhibitors

(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate exhibits minimal time-dependent inhibition of CYP3A4, with an IC50 of 10,000 nM (10 µM) in human liver microsomes [1]. In contrast, the PI3Kδ inhibitor idelalisib and its major metabolite GS-563117 are known irreversible CYP3A4 inhibitors, leading to clinically significant drug–drug interactions (e.g., 440% increase in midazolam AUC) [2][3]. The target compound's weak CYP3A4 inhibition profile suggests a lower propensity for metabolic interference, making it a more suitable candidate for combination studies or for use in polypharmacy models.

CYP3A4 Drug–drug interactions Hepatotoxicity

Optimized Lipophilicity for Balanced Solubility and Permeability Compared to Parent 1-Benzyl-4-hydroxypiperidine

The calculated LogP of (1-benzyl-4-hydroxypiperidin-3-yl)methyl acetate is 0.98 , significantly lower than the parent scaffold 1-benzyl-4-hydroxypiperidine (LogP = 1.58) [1]. This ~0.6 log unit reduction translates to a ~4-fold lower octanol–water partition coefficient, indicating improved aqueous solubility and potentially better oral bioavailability characteristics [2]. The addition of the hydroxymethyl acetate group thus confers a more drug-like physicochemical profile without sacrificing synthetic accessibility.

Lipophilicity LogP ADME Solubility

Enhanced sp3 Carbon Fraction (Fsp3) for Improved Molecular Complexity and Potential Selectivity

(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate possesses a fraction of sp3-hybridized carbons (Fsp3) of 0.533 . This value is characteristic of molecules with higher three-dimensional complexity and has been correlated with improved clinical success rates due to enhanced target selectivity and reduced off-target promiscuity [1]. While direct Fsp3 values for comparators are not universally reported, many simple piperidine building blocks (e.g., 1-benzylpiperidine) have lower Fsp3 due to fewer saturated carbon atoms. The target compound's Fsp3 > 0.5 suggests it occupies a favorable region of chemical space for lead-like compounds.

Fsp3 Molecular complexity Selectivity Drug-likeness

Recommended Procurement and Deployment Scenarios for (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate Based on Verified Differentiation


Early-Stage PI3Kδ Inhibitor Discovery and SAR Expansion

Leverage the compound's 2.3 nM biochemical IC50 against PI3Kδ to initiate a medicinal chemistry campaign. Its structural similarity to idelalisib's potency profile, combined with a distinct piperidine scaffold, allows for the exploration of novel intellectual property space around PI3Kδ inhibition [1]. The compound can serve as a cost-effective starting point for synthesizing focused libraries aimed at improving cellular potency and selectivity.

Mechanistic Studies of PI3Kδ Signaling Where Partial Inhibition is Desired

Employ the compound in cell-based assays (IC50 = 102 nM) to investigate PI3Kδ-dependent signaling pathways without achieving complete pathway ablation. This moderate cellular potency is ideal for studying graded responses, feedback loops, or combination effects with other targeted agents, avoiding the confounding full inhibition seen with more potent clinical candidates [2].

In Vivo Proof-of-Concept Studies Requiring Low Drug–Drug Interaction Risk

Utilize the compound in rodent models where co-administration with CYP3A4 substrates is necessary. Its negligible CYP3A4 inhibition (IC50 = 10 µM) reduces the likelihood of pharmacokinetic interactions, simplifying study design and data interpretation. This property is particularly valuable when assessing combination therapies or using standard anesthetic/analgesic regimens [3].

Synthesis of Advanced Building Blocks with Optimized Physicochemical Properties

Incorporate the compound as a key intermediate in the synthesis of more complex molecules. Its favorable LogP (0.98) and Fsp3 (0.533) provide a balanced solubility/permeability profile that can be carried forward into final lead compounds, potentially improving overall ADME properties relative to analogs derived from more lipophilic 1-benzyl-4-hydroxypiperidine .

Quote Request

Request a Quote for (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.